molecular formula C15H14BrClN2O3S B5083133 N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

カタログ番号: B5083133
分子量: 417.7 g/mol
InChIキー: GYZWLZFAENKGJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have numerous beneficial effects on various physiological processes.

作用機序

The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves the stimulation of sGC, which is an enzyme that converts guanosine triphosphate (GTP) into cGMP. This increase in cGMP levels leads to the activation of various downstream signaling pathways, which ultimately result in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have numerous biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of various disease conditions.

実験室実験の利点と制限

One of the main advantages of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its ability to selectively stimulate sGC without affecting other enzymes or receptors. This specificity allows for more targeted therapeutic interventions and reduces the risk of unwanted side effects. However, one limitation of this compound 41-2272 is its relatively short half-life, which can limit its effectiveness in certain disease conditions.

将来の方向性

There are numerous future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 and its potential therapeutic applications. One area of focus is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms of action of this compound 41-2272 and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound 41-2272 in various disease conditions.

合成法

The synthesis of N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and subsequent reaction with glycine. The final product is obtained after purification and characterization by various analytical techniques.

科学的研究の応用

N~2~-(3-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has been shown to have vasodilatory effects and can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in various physiological processes.

特性

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZWLZFAENKGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。